molecular formula C19H22N2O4S B2543444 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide CAS No. 921557-37-1

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide

Cat. No. B2543444
CAS RN: 921557-37-1
M. Wt: 374.46
InChI Key: NFAWEJMIPBJPTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For instance, paper describes the synthesis of a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides through the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles. Similarly, paper outlines the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine by reacting it with 4-methylbenzenesulfonyl chloride. These methods could potentially be adapted for the synthesis of "4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often characterized using techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography. For example, paper reports the characterization of a sulfonamide compound's structure using these techniques, and paper discusses the crystal structure of a related compound, providing details on the geometry and hydrogen bonding within the crystal lattice. These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of sulfonamide derivatives.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including those that lead to the formation of metal complexes, as described in paper . The paper reports the synthesis of metal complexes of a sulfonamide ligand and their enhanced antibacterial and antifungal activities upon complexation. This suggests that "4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide" could also form complexes with metals, potentially altering its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, melting point, and stability, are crucial for their practical applications. The crystallographic analysis in paper provides insights into the solid-state properties of a sulfonamide derivative, while paper discusses the inhibitory activity of novel sulfonamide derivatives against carbonic anhydrase, indicating their potential as therapeutic agents. These properties are essential for the development of sulfonamide-based drugs and other applications.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of derivatives of benzenesulfonamides, similar to the target compound, have been investigated, revealing insights into their molecular configurations and potential applications in material science and chemistry (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

  • Chemical Reaction Diastereoselectivity : Studies on oxoindolyl α-hydroxy-β-amino acid derivatives, which are structurally related, have demonstrated diastereoselectivity in chemical reactions. This aspect is crucial in pharmaceutical and synthetic chemistry for producing specific isomers of compounds (Ravikumar, Sridhar, Nanubolu, Rajasekaran, & Reddy, 2015).

  • Molecular Tautomerism : Research on similar sulfonamide compounds has focused on distinguishing molecular tautomerism, a key factor in understanding the chemical behavior and stability of pharmaceuticals (Li, Bond, Johansson, & van de Streek, 2014).

Biological and Medicinal Research

  • Anticancer and Antimicrobial Properties : Certain derivatives of benzenesulfonamide have shown promising results in vitro for their antimicrobial and anticancer activities. This implies potential therapeutic applications of similar compounds in treating infectious diseases and cancer (Kumar, Narasimhan, Kumar, Ramasamy, Mani, Mishra, & Majeed, 2014).

  • Photodynamic Therapy for Cancer : Research into zinc phthalocyanine derivatives, structurally related to benzenesulfonamides, indicates significant potential for use in photodynamic therapy, a method of treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

  • DNA Binding and Antiproliferative Activity : Studies have shown that copper(II)-sulfonamide complexes, which share structural similarities, exhibit DNA binding capabilities and anticancer activities. These findings are significant in the development of new cancer therapies (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).

properties

IUPAC Name

4-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-21-17-8-6-15(11-14(17)12-19(21)22)20-26(23,24)16-7-9-18(25-5-2)13(3)10-16/h6-11,20H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAWEJMIPBJPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide

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